molecular formula C18H11ClF3N3O B3033620 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide CAS No. 1092343-66-2

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide

Cat. No.: B3033620
CAS No.: 1092343-66-2
M. Wt: 377.7
InChI Key: UDRZLTHQILSEFS-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide is an organic compound known for its significant applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . The interaction between this compound and phosphopantetheinyl transferase is characterized by submicromolar inhibition, indicating a strong binding affinity . Additionally, this compound exhibits selectivity towards bacterial enzymes, with minimal activity against human orthologues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound has been observed to attenuate the production of secondary metabolites, thereby thwarting bacterial growth . This inhibition of secondary metabolism is crucial for reducing bacterial virulence and pathogenicity. Furthermore, this compound does not induce rapid cytotoxic responses in human cells, making it a promising candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound’s mechanism of action involves the inhibition of phosphopantetheinyl transferase, which is essential for the post-translational modification of proteins involved in bacterial metabolism . By inhibiting this enzyme, this compound disrupts the biosynthesis of key metabolites, leading to reduced bacterial growth and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against bacterial enzymes . Long-term exposure to this compound does not result in significant degradation, ensuring its efficacy in prolonged experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization for therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as phosphopantetheinyl transferase, which plays a critical role in the biosynthesis of secondary metabolites . By inhibiting this enzyme, this compound disrupts metabolic flux and reduces the levels of key metabolites required for bacterial growth and virulence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interaction with transporters and binding proteins facilitates its localization to target sites, ensuring its effective delivery to bacterial cells . This targeted distribution enhances the compound’s inhibitory activity against bacterial enzymes, contributing to its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its precise localization and optimal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with pyridin-3-ylamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide has a wide range of scientific

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O/c19-15-8-13(18(20,21)22)9-24-16(15)11-3-5-12(6-4-11)17(26)25-14-2-1-7-23-10-14/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZLTHQILSEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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